molecular formula C6H11ClOS B6214989 1-chloro-3-(propan-2-ylsulfanyl)propan-2-one CAS No. 2742652-87-3

1-chloro-3-(propan-2-ylsulfanyl)propan-2-one

Cat. No.: B6214989
CAS No.: 2742652-87-3
M. Wt: 166.7
InChI Key:
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Description

1-chloro-3-(propan-2-ylsulfanyl)propan-2-one is an organic compound with the molecular formula C6H11ClOS It is a chlorinated ketone with a sulfanyl group attached to the second carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-3-(propan-2-ylsulfanyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloropropan-2-one with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the mercaptan group replaces the chlorine atom on the propane chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-(propan-2-ylsulfanyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-chloro-3-(propan-2-ylsulfanyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-(propan-2-ylsulfanyl)propan-2-one involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can undergo nucleophilic substitution, leading to the formation of covalent bonds with proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-3-(methylsulfanyl)propan-2-one
  • 1-chloro-3-(ethylsulfanyl)propan-2-one
  • 1-chloro-3-(butylsulfanyl)propan-2-one

Comparison

1-chloro-3-(propan-2-ylsulfanyl)propan-2-one is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different alkyl groups, this compound may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity.

Properties

CAS No.

2742652-87-3

Molecular Formula

C6H11ClOS

Molecular Weight

166.7

Purity

95

Origin of Product

United States

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